molecular formula C10H10F2INO B11785745 1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one

1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B11785745
M. Wt: 325.09 g/mol
InChI Key: WZPRLZCAGYAFFE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound that belongs to the class of heterocyclic organic compounds It features a quinoline core structure with a difluoromethyl group and an iodine atom attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom allows for versatile chemical modifications through substitution and coupling reactions .

Properties

Molecular Formula

C10H10F2INO

Molecular Weight

325.09 g/mol

IUPAC Name

1-(difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H10F2INO/c11-10(12)14-8-4-2-1-3-6(8)5-7(13)9(14)15/h5,10H,1-4H2

InChI Key

WZPRLZCAGYAFFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2C(F)F)I

Origin of Product

United States

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